molecular formula C7H5ClFNO4S B2602295 5-Fluoro-4-methyl-2-nitrobenzene-1-sulfonyl chloride CAS No. 1804051-34-0

5-Fluoro-4-methyl-2-nitrobenzene-1-sulfonyl chloride

Cat. No. B2602295
M. Wt: 253.63
InChI Key: XBQSXRWIHJKJRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-4-methyl-2-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H3ClFNO4S . It is used in proteomics research .


Molecular Structure Analysis

The molecular weight of 5-Fluoro-4-methyl-2-nitrobenzene-1-sulfonyl chloride is 239.61 . The InChI code for this compound is 1S/C7H5ClFNO4S/c1-4-2-5(9)7(15(8,13)14)3-6(4)10(11)12/h2-3H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Fluoro-4-methyl-2-nitrobenzene-1-sulfonyl chloride are not available, it’s worth noting that similar compounds typically undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

5-Fluoro-4-methyl-2-nitrobenzene-1-sulfonyl chloride is a clear colorless to yellow liquid . More specific physical and chemical properties are not available in the sources.

Scientific Research Applications

Synthesis of Pesticidal Intermediates

5-Fluoro-4-methyl-2-nitrobenzene-1-sulfonyl chloride is utilized in the synthesis of key intermediates for the production of pesticides. A notable example involves its use in generating methyl 5-amino-2-chloro-4-fluorophenylthioacetate, which is critical for the creation of herbicides such as juthiacet-methyl. This demonstrates the compound's role in the development of agricultural chemicals that control unwanted vegetation effectively (Xiao-hua Du et al., 2005).

Synthesis of Sulfonated Derivatives

The compound also finds application in the synthesis of sulfonated derivatives of 4-Fluoroaniline. Through a process involving the conversion of diazonium chlorides derived from 5-fluoro-2-nitroaniline to 5-fluoro-2-nitrobenzene-sulfonyl chloride, it aids in the production of compounds that have potential utility in various chemical manufacturing processes, including the production of dyes and pharmaceuticals (A. Courtin, 1982).

Development of Antimicrobial Agents

Research into the antimicrobial activity of compounds synthesized from 5-Fluoro-4-methyl-2-nitrobenzene-1-sulfonyl chloride showcases its importance in pharmaceutical research. A study on sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, reveals the synthesis of new derivatives with significant antimicrobial potency. This highlights the compound's contribution to the development of new antimicrobial agents (D. B. Janakiramudu et al., 2017).

Positron Emission Tomography (PET) Tracer Precursors

In the field of medical imaging, 5-Fluoro-4-methyl-2-nitrobenzene-1-sulfonyl chloride serves as a precursor for the synthesis of novel sulfonamide derivatives used in PET tracer development. This application is crucial for advancing diagnostic techniques in healthcare, particularly in detecting and monitoring diseases (P. Gebhardt & H. Saluz, 2012).

properties

IUPAC Name

5-fluoro-4-methyl-2-nitrobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO4S/c1-4-2-6(10(11)12)7(3-5(4)9)15(8,13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQSXRWIHJKJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)S(=O)(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-4-methyl-2-nitrobenzene-1-sulfonyl chloride

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